molecular formula C7H13Cl2N3 B1521236 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride CAS No. 1181457-70-4

1-(Pyrazin-2-yl)propan-2-amine dihydrochloride

Cat. No.: B1521236
CAS No.: 1181457-70-4
M. Wt: 210.1 g/mol
InChI Key: WIXFFUKKYWKQOQ-UHFFFAOYSA-N
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Description

“1-(Pyrazin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3.2ClH/c8-3-1-2-7-6-9-4-5-10-7;;/h4-6H,1-3,8H2;2*1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.11 .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Pyrazin-2-yl)propan-2-amine dihydrochloride serves as a precursor in various synthesis and chemical reaction studies. For instance, it has been involved in the synthesis of pyrazole and pyrazine derivatives through reactions with hydrazines, hydrazones, and other nucleophiles, demonstrating its utility in generating structurally diverse libraries of compounds. Such reactions often involve cyclocondensation, alkylation, and ring closure, highlighting its versatility in organic synthesis (Şener et al., 2002), (Roman, 2013).

Ligand Synthesis

It also plays a role in the facile synthesis of flexible bis(pyrazol-1-yl)alkane ligands, where its related pyrazine structures are used in superbasic media for the preparation of compounds suitable for coordination chemistry and catalysis applications. This demonstrates its application in preparing ligands for complexation with metals (Potapov et al., 2007).

Optoelectronic Materials

Additionally, derivatives of this compound have been explored for their potential in optoelectronic materials. For example, pyrazine derivatives have been synthesized for use in organic optoelectronic devices, underscoring the compound's importance in the development of materials with desirable electronic properties (Meti et al., 2017).

Antimicrobial Evaluation

There's research into its derivatives for antimicrobial activity, illustrating its potential in contributing to the development of new antimicrobial agents. Such studies typically involve the synthesis of pyrazole and pyrazine derivatives and their subsequent evaluation against various bacterial and fungal strains (Sid et al., 2013), (Hassan, 2013).

Drug Development

Moreover, the compound's derivatives have been examined in drug development, particularly as inhibitors in various therapeutic areas. This highlights its contribution to medicinal chemistry, where its modifications lead to pharmacologically active molecules with potential therapeutic applications (Kim et al., 2005).

Properties

IUPAC Name

1-pyrazin-2-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6(8)4-7-5-9-2-3-10-7;;/h2-3,5-6H,4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFFUKKYWKQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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